2-Bromoethyl(diethyl)azanium;bromide

Description

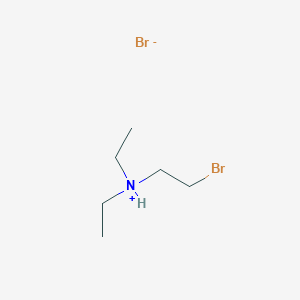

2-Bromoethyl(diethyl)azanium;bromide is a quaternary ammonium salt with the molecular formula C₆H₁₄Br₂N. It consists of a central nitrogen atom bonded to a 2-bromoethyl group (–CH₂CH₂Br), two ethyl groups (–C₂H₅), and a bromide counterion. This compound is structurally characterized by its positively charged azanium cation and a bromide anion, enabling its use in organic synthesis, catalysis, and materials science. The bromoethyl group confers reactivity for nucleophilic substitution, while the ethyl chains influence solubility and steric effects .

Properties

Molecular Formula |

C6H15Br2N |

|---|---|

Molecular Weight |

261.00 g/mol |

IUPAC Name |

2-bromoethyl(diethyl)azanium;bromide |

InChI |

InChI=1S/C6H14BrN.BrH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H |

InChI Key |

HLMHCDKXKXBKQK-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCBr.[Br-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : CHBrN

Molecular Weight : 236.99 g/mol

The compound features a quaternary ammonium structure that contributes to its solubility and reactivity in various solvents, making it suitable for multiple applications.

A. Chemistry

- Catalysis :

- Phase-Transfer Catalyst : 2-Bromoethyl(diethyl)azanium; bromide is utilized as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases. This property enhances reaction rates and yields in various organic transformations .

- Solvent Systems :

- The compound is employed in the preparation of ionic liquids, which are used as solvents in diverse chemical reactions, particularly those requiring high solubility for reactants .

B. Biology and Medicine

- Antimicrobial Agent :

- Drug Delivery Systems :

C. Industrial Applications

-

Surfactants :

- The compound is incorporated into formulations for surfactants used in detergents and cleaning agents due to its surface-active properties .

-

Electrolytes :

- It is utilized in the preparation of electrolytes for electrochemical applications such as batteries and capacitors, where ionic conductivity is crucial .

Case Studies

Comparison with Similar Compounds

Structural and Functional Differences

Alkyl Chain Length :

- This compound features a short bromoethyl group and two ethyl substituents, balancing reactivity and moderate lipophilicity.

- CTAB (hexadecyl chain) is highly lipophilic, making it ideal for micelle formation and membrane disruption .

- Butyltriethylazanium;bromide combines a butyl group with three ethyl chains, offering intermediate hydrophobicity for surfactant applications .

Reactivity :

Physical Properties

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.